2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
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Overview
Description
2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure is a core component of the tropane alkaloids, which are known for their diverse biological activities. The unique structure of this compound makes it a valuable scaffold in drug discovery and synthetic chemistry .
Mechanism of Action
Target of Action
The 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is a core structure found in the family of tropane alkaloids . These alkaloids are known to exhibit a wide array of interesting biological activities . The primary targets of these compounds are often neuronal receptors, such as the α4β2 neuronal nicotinic acetylcholine receptor .
Mode of Action
The exact mode of action of 2-Amino-8-methyl-8-azabicyclo[32Tropane alkaloids typically exert their effects by binding to their target receptors and modulating their activity .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific targets and biological activities of the compound. For instance, if the compound targets neuronal receptors, it could potentially influence neurotransmission and related biochemical pathways .
Pharmacokinetics
The pharmacokinetics of 2-Amino-8-methyl-8-azabicyclo[32The compound’s bioavailability would be influenced by these properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological activities. For example, if the compound exhibits nematicidal activities, it could potentially cause mortality in nematodes .
Biochemical Analysis
Biochemical Properties
The 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Cellular Effects
For example, tropane alkaloids, which share the 8-azabicyclo[3.2.1]octane core, have been found to exhibit a variety of effects on cells .
Molecular Mechanism
It is known that the 8-azabicyclo[3.2.1]octane core is a key synthetic intermediate in several total syntheses , suggesting that it may interact with a variety of biomolecules.
Metabolic Pathways
It is known that the 8-azabicyclo[3.2.1]octane core is a key synthetic intermediate in several total syntheses , suggesting that it may be involved in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the reduction of a precursor compound using sodium and a catalytic amount of Raney nickel . Another approach involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction reactions often involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
2-Amino-8-methyl-8-azabicyclo[3.2.1]octane has significant potential in various fields:
Chemistry: Used as a key synthetic intermediate in the total synthesis of complex molecules.
Biology: Studied for its interactions with biological systems, particularly in the context of neurotransmitter activity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor to drugs targeting the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Tropane: Shares the bicyclic structure but lacks the amino and methyl groups.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Atropine: Another tropane alkaloid used in medicine for its anticholinergic properties.
Uniqueness
2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWWFIRHFFEWAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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